N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide
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Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a triethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through other cyclization methods.
Coupling Reactions: The benzofuran and piperidine intermediates are coupled using a suitable linker, often involving a carbonyl group.
Introduction of the Triethoxybenzamide Group: This step involves the reaction of the intermediate with 3,4,5-triethoxybenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzofuran moiety.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzofuran and benzamide derivatives.
Scientific Research Applications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biological Pathways: The compound could influence various biological pathways, potentially leading to therapeutic effects.
Material Properties: In materials science, its structure could contribute to unique electronic or thermal properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
- N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
Uniqueness
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide group, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-4-33-23-16-21(17-24(34-5-2)26(23)35-6-3)27(31)29-18-19-11-13-30(14-12-19)28(32)25-15-20-9-7-8-10-22(20)36-25/h7-10,15-17,19H,4-6,11-14,18H2,1-3H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOENQAIFKBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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